molecular formula C11H9N5O2 B14576803 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-7-methoxyquinolin-4(3H)-one CAS No. 61338-56-5

3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-7-methoxyquinolin-4(3H)-one

Cat. No.: B14576803
CAS No.: 61338-56-5
M. Wt: 243.22 g/mol
InChI Key: IKCAICINBIOLSG-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that combines the structural features of quinolinone and tetrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- typically involves multi-step reactions. One common method includes the formation of the quinolinone core followed by the introduction of the tetrazole moiety. The quinolinone core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. The tetrazole ring is often introduced via cycloaddition reactions using azides and nitriles under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various substituted quinolinone and tetrazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets such as enzymes and receptors. The quinolinone moiety can inhibit certain enzymes, while the tetrazole ring can interact with receptor sites, modulating biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Quinolinone, 7-methoxy-3-(2H-tetrazol-5-yl)- is unique due to its combined quinolinone and tetrazole structures, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

61338-56-5

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

7-methoxy-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C11H9N5O2/c1-18-6-2-3-7-9(4-6)12-5-8(10(7)17)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16)

InChI Key

IKCAICINBIOLSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C3=NNN=N3

Origin of Product

United States

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